molecular formula C10H10N2O B1305951 [4-(1H-Imidazol-1-yl)phenyl]methanol CAS No. 86718-08-3

[4-(1H-Imidazol-1-yl)phenyl]methanol

Cat. No. B1305951
CAS RN: 86718-08-3
M. Wt: 174.2 g/mol
InChI Key: SRQXVPAXMMIUFH-UHFFFAOYSA-N
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Description

“[4-(1H-Imidazol-1-yl)phenyl]methanol” is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is a solid substance with a yellow color . The compound is part of the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “[4-(1H-Imidazol-1-yl)phenyl]methanol”, has been reported in the literature . For instance, a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones .


Molecular Structure Analysis

The molecular structure of “[4-(1H-Imidazol-1-yl)phenyl]methanol” consists of a phenyl group (a benzene ring) attached to an imidazole ring through a methanol group . The imidazole ring is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “[4-(1H-Imidazol-1-yl)phenyl]methanol” are not detailed in the search results, imidazole-containing compounds are known to participate in a variety of chemical reactions. For example, they can undergo N-arylation with 4-fluorobenzaldehyde to yield 4-(1H-imidazol-1-yl)benzaldehyde .


Physical And Chemical Properties Analysis

“[4-(1H-Imidazol-1-yl)phenyl]methanol” is a solid substance with a yellow color . It has a predicted boiling point of 364.9±25.0 °C and a predicted density of 1.16±0.1 g/cm3 . The compound has a pKa value of 14.07±0.10 (predicted) .

Scientific Research Applications

Antifungal Activity

Imidazole-containing compounds have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis . This suggests that (4-Imidazol-1-yl-phenyl)methanol could potentially be used in the development of antifungal drugs .

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds. For instance, Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded a novel compound in good yield and purity .

Evaluation of Estrogenicity

4-(Imidazol-1-yl)phenol was used in the evaluation of estrogenicity of phenolic xenoestrogens by Saccharomyces cerevisiae-based Lac-Z reporter assay . This suggests that (4-Imidazol-1-yl-phenyl)methanol could potentially be used in similar assays to evaluate estrogenicity.

Development of Anticancer Drugs

The compound could potentially be used in the development of anticancer drugs. The epidermal growth factor receptor (EGFR) enzyme plays a critical role in governing the cell cycle, positioning it as a promising target for the development of anticancer drugs .

Broad Range of Biological Activities

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

“[4-(1H-Imidazol-1-yl)phenyl]methanol” is classified as harmful and an irritant . It has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation .

Future Directions

The future directions for “[4-(1H-Imidazol-1-yl)phenyl]methanol” and similar compounds could involve further exploration of their broad range of biological activities . As imidazole-containing compounds are known to exhibit a variety of biological activities, they could be developed into new drugs for treating various ailments.

properties

IUPAC Name

(4-imidazol-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-6,8,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQXVPAXMMIUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380119
Record name [4-(1H-Imidazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1H-Imidazol-1-yl)phenyl]methanol

CAS RN

86718-08-3
Record name [4-(1H-Imidazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Imidazol-1-yl)benzyl alcohol
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Synthesis routes and methods I

Procedure details

To 90 parts of tetrahydrofuran were added 5 parts of lithium aluminum hydride. Then there was added dropwise (slowly) a solution of 35 parts of ethyl 4-(1H-imidazol-1-yl)benzoate in 135 parts of tetrahydrofuran: temperature rose to 60° C. Upon completion, stirring was continued first for 1 hour at 60°-65° C. and further overnight at room temperature. While cooling, the reaction mixture was decomposed by the successive dropwise additions of 3 parts of water, 10 parts of a sodium hydroxide solution 50% and 10 parts of water. After stirring for a while at room temperature, the precipitate was filtered off and washed with benzene. The filtrate was dried, filtered and evaporated. The residue was crystallized from 4-methyl-2-pentanone. The product was filtered off, washed with 2,2'-oxybispropane and dried, yielding 16.2 parts (58%) of 4-(1H-imidazol-1yl)benzenemethanol; mp. 124.7° C. (intermediate 19).
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Synthesis routes and methods II

Procedure details

To a mixture of 4-(1H-imidazol-1-yl)benzoic acid methyl ester (prepared as described in U.S. Pat. No. 4,804,662) (1.5 g) in THF (25 ml) at -15° C. was added a solution of 1M LAH/THF (10.4) ml). The mixture was stirred for 1/2 hour and allowed to warm to room temperature. The reaction was quenched by addition of water (0.5 ml), and then diluted with methanol (50 ml) and filtered. Concentration of the filtrate yielded 1.2 g (98%) of 1-(hydroxymethyl)-4-(1H-imidazol-1-yl)-benzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (4-(1H-Imidazol-1-yl)phenyl)methanol interact with copper to inhibit its corrosion in acidic environments?

A1: (4-(1H-Imidazol-1-yl)phenyl)methanol acts as a corrosion inhibitor by adsorbing onto the copper surface, forming a protective layer that hinders the interaction of corrosive agents. [] This adsorption occurs due to the molecule's electronic structure, particularly the presence of electron-rich regions within the imidazole ring and benzene ring. These regions facilitate electron donation to the vacant d-orbitals of copper atoms, creating a strong bond that inhibits the dissolution of copper ions. [] Density Functional Theory (DFT) calculations highlighted that (4-(1H-Imidazol-1-yl)phenyl)methanol possesses empty molecular orbitals primarily located over its benzene ring. [] This electronic configuration enables a metal-ligand charge transfer, where the molecule receives electron density from the copper surface through a process known as backbonding. [] This interaction effectively strengthens the molecule's adsorption onto copper, leading to a more efficient inhibition of the corrosion process. []

Q2: How does the structure of (4-(1H-Imidazol-1-yl)phenyl)methanol relate to its corrosion inhibition efficiency?

A2: The research suggests that the presence of the imidazole ring and the benzene ring in the (4-(1H-Imidazol-1-yl)phenyl)methanol structure is crucial for its corrosion inhibition properties. [] Modifications to this core structure, such as the introduction of different substituents, could significantly impact the molecule's electron density distribution and, consequently, its ability to interact with the copper surface. [] This highlights the importance of Structure-Activity Relationship (SAR) studies to optimize the molecular structure for enhanced corrosion inhibition efficiency.

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